molecular formula C10H7BrFNS B12507786 2-Bromo-5-(3-fluorobenzyl)thiazole

2-Bromo-5-(3-fluorobenzyl)thiazole

Cat. No.: B12507786
M. Wt: 272.14 g/mol
InChI Key: PKCNJQVDKYWSJH-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-fluorobenzyl)thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and a 3-fluorobenzyl group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-fluorobenzyl)thiazole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and tubular diazotization reaction technology to improve yield and stability while reducing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-fluorobenzyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted thiazole derivatives .

Scientific Research Applications

2-Bromo-5-(3-fluorobenzyl)thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-fluorobenzyl)thiazole involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can activate or inhibit biochemical pathways, enzymes, or receptors, leading to various physiological effects .

Properties

Molecular Formula

C10H7BrFNS

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-5-[(3-fluorophenyl)methyl]-1,3-thiazole

InChI

InChI=1S/C10H7BrFNS/c11-10-13-6-9(14-10)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2

InChI Key

PKCNJQVDKYWSJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CN=C(S2)Br

Origin of Product

United States

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